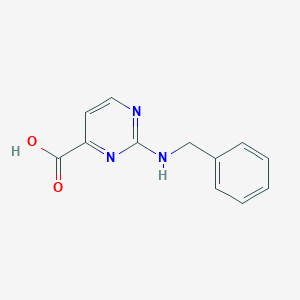

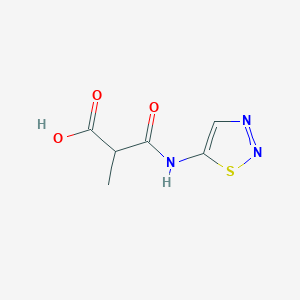

![molecular formula C14H20N2O3 B6635367 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile, also known as Carvedilol, is a non-selective beta-blocker that has been used in the treatment of hypertension, congestive heart failure, and myocardial infarction. Carvedilol has shown to be effective in reducing the risk of cardiovascular events and improving the overall quality of life in patients with cardiovascular diseases.

Mechanism of Action

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and the force of contraction of the heart. It also dilates the blood vessels, which reduces the resistance to blood flow and lowers blood pressure. 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile also has antioxidant properties, which may contribute to its beneficial effects on the cardiovascular system.

Biochemical and Physiological Effects:

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has been shown to have several biochemical and physiological effects. It reduces the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile also reduces the levels of oxidative stress markers and inflammatory markers, which are associated with cardiovascular disease. It has also been shown to improve endothelial function, which is important for maintaining the health of blood vessels.

Advantages and Limitations for Lab Experiments

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has several advantages for use in lab experiments. It is readily available and has been extensively studied, which makes it a well-characterized compound. It also has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of using 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile in lab experiments is that it has a short half-life, which may require frequent dosing in studies that require prolonged exposure.

Future Directions

There are several future directions for research on 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile. One area of research is the potential use of 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Another area of research is the development of new formulations of 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile that have a longer half-life and improved bioavailability. Additionally, research on the mechanism of action of 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile may lead to the development of new drugs that target the same pathways.

Synthesis Methods

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile is synthesized through a multi-step process that involves the reaction of 4-methylbenzonitrile with 2-bromoethanol, followed by the reaction of the resulting product with 2-amino-1-(2-methoxyethyl)propan-2-ol. The final product is obtained through the reaction of the intermediate product with potassium carbonate and 18-crown-6 in acetonitrile.

Scientific Research Applications

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has been extensively studied in various scientific research applications. It has been shown to have a beneficial effect on the cardiovascular system by reducing blood pressure, improving left ventricular function, and reducing the risk of cardiovascular events. 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has also been studied for its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name |

3-[2-hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-11-3-4-12(8-15)7-14(11)19-10-13(17)9-16-5-6-18-2/h3-4,7,13,16-17H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDDWZXJSKWTSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)OCC(CNCCOC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)

![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)

![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)